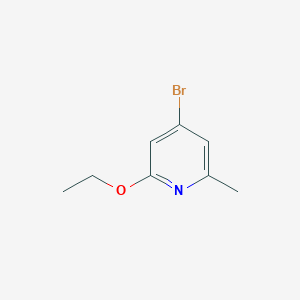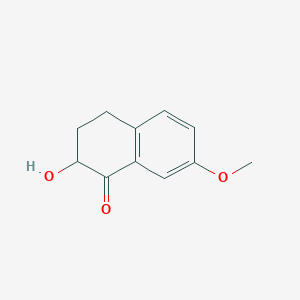
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C11H12O2. It is a derivative of tetralone, characterized by the presence of a hydroxy group and a methoxy group on the aromatic ring. This compound is of significant interest in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently treated with methanesulfonic acid (MeSO3H) to yield this compound .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of this compound can achieve an overall yield of up to 76.6% with 99% purity .
化学反応の分析
Types of Reactions
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 7-methoxy-1-tetralone, while reduction of the carbonyl group can produce 7-methoxy-1-tetralol.
科学的研究の応用
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a key intermediate in the production of opioid analgesics such as dezocine.
Industry: It is utilized in the manufacture of various bioactive compounds and fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of dezocine, this compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Hydroxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds such as:
7-Methoxy-1-tetralone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
1-Tetralone: Does not have the methoxy or hydroxy groups, resulting in different chemical properties and reactivity.
4-Chromanone: A structurally related compound with different functional groups, leading to distinct chemical behavior and applications.
This compound stands out due to its unique combination of hydroxy and methoxy groups, which confer specific reactivity and versatility in synthetic chemistry.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10,12H,3,5H2,1H3 |
InChIキー |
HMNHSILLZCXRNQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCC(C2=O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


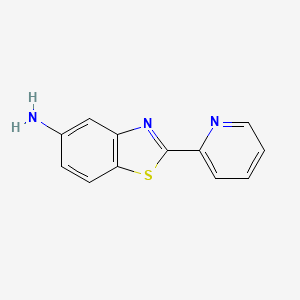
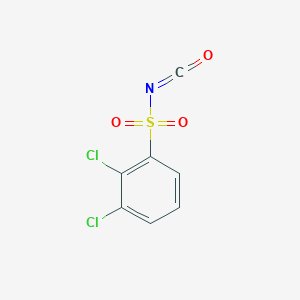
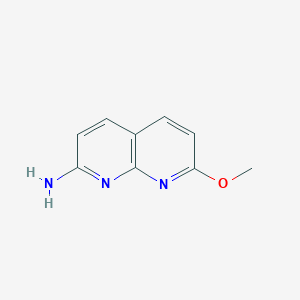
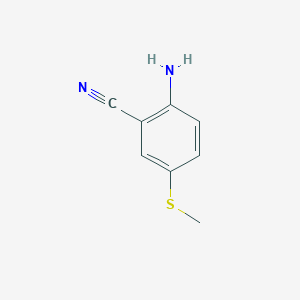

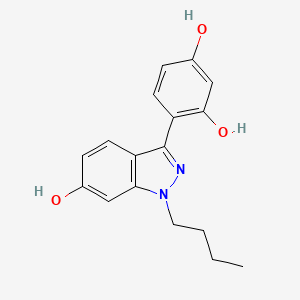
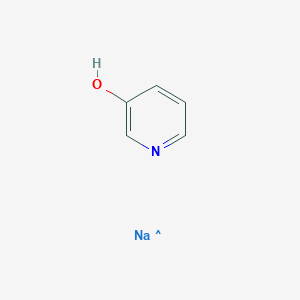
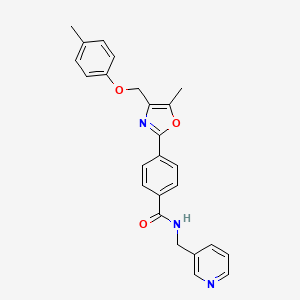
![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)
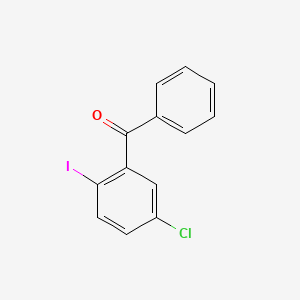
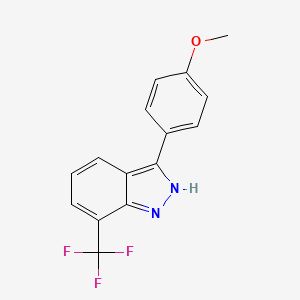
![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)
